Tak-220

CCR5 Antagonist Binding Affinity

TAK-220 delivers CCR5 target validation with zero cross-reactivity to CCR1/2b/3/4/7 at functional concentrations. Unique Gly163 (TM4) & Ile198 (TM5) binding requirement enables structure-function studies that other CCR5 antagonists cannot support. Validated oral PK: BA 9.5% (rat), 28.9% (monkey); serum-insensitive antiviral activity ensures translatable in vivo efficacy. Mean EC90=13 nM across 6 R5 clinical isolates in PBMCs, with donor-independent potency across 8 donors. Piperidine-4-carboxamide scaffold enables bifunctional entry inhibitor design via gp41-peptide conjugation. Procure for reproducible, publication-grade CCR5 research.

Molecular Formula C31H41ClN4O3
Molecular Weight 553.1 g/mol
CAS No. 333994-00-6
Cat. No. B1681209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-220
CAS333994-00-6
SynonymsTAK-220, TAK 220, TAK220
Molecular FormulaC31H41ClN4O3
Molecular Weight553.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl
InChIInChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38)
InChIKeyASSJTMUEFHUKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAK-220 (CAS 333994-00-6): Baseline Overview for Procurement Decisions


TAK-220 is a small-molecule chemokine receptor antagonist belonging to the piperidine-4-carboxamide class [1]. It functions as a selective and orally bioavailable inhibitor of the C-C chemokine receptor type 5 (CCR5) [2]. The compound was identified through a medicinal chemistry optimization program aimed at improving metabolic stability [1]. Its primary mechanism involves blocking the binding of the natural chemokine ligands RANTES and MIP-1α to CCR5, thereby inhibiting HIV-1 entry [3].

Why Generic CCR5 Antagonists Cannot Substitute for TAK-220 in Critical Research


Despite sharing a common target (CCR5), small-molecule CCR5 antagonists exhibit significant differences in their molecular interactions with the receptor [1]. TAK-220, maraviroc, vicriviroc, and aplaviroc, for instance, all bind within the same transmembrane pocket of CCR5 but display unique interaction profiles with specific amino acid residues [1]. These variations in binding mode can translate into distinct functional effects, including differences in ligand displacement, signal transduction modulation, and receptor trafficking [1][2]. Furthermore, the compound's scaffold directly influences its metabolic stability and oral bioavailability, which are critical for in vivo applications [3]. Therefore, substituting one CCR5 antagonist for another, even if they share a similar nominal IC50 value, introduces uncontrolled variables that can compromise experimental reproducibility and confound data interpretation.

TAK-220 (333994-00-6): Quantitative Differentiation Evidence Guide


TAK-220 Exhibits a Different Binding Affinity Profile for Natural CCR5 Ligands Compared to Maraviroc

TAK-220 demonstrates a differential affinity profile for the natural CCR5 ligands RANTES (CCL5) and MIP-1α (CCL3) when directly compared to maraviroc. In CHO cells expressing human CCR5, TAK-220 inhibits the binding of [125I]RANTES with an IC50 of 3.5 nM and MIP-1α with an IC50 of 1.4 nM [1]. In contrast, maraviroc, tested in HEK-293 cell membranes, exhibits IC50 values of 5.2 nM for RANTES and 3.3 nM for MIP-1α [2]. This indicates that TAK-220 is a more potent inhibitor of MIP-1α binding (IC50 = 1.4 nM) compared to maraviroc (IC50 = 3.3 nM), a difference of approximately 2.4-fold [1][2].

CCR5 Antagonist Binding Affinity Chemokine

TAK-220 Demonstrates High Potency in a Functional HIV-1 Membrane Fusion Assay with Cross-Study Comparison to TAK-779

In a functional HIV-1 envelope-mediated membrane fusion assay, TAK-220 (IC50 = 0.42 nM) is significantly more potent than its predecessor, TAK-779 (IC50 = 5.8 nM), a difference of over 13-fold [1]. This assay measures the compound's ability to prevent the fusion of cells expressing the HIV-1 envelope with cells expressing CCR5, a critical step in viral entry.

HIV-1 Membrane Fusion Antiviral CCR5

TAK-220 Demonstrates Potent Antiviral Activity Against HIV-1 Clinical Isolates in PBMCs, Outperforming TAK-779 by Over 25-Fold

In a physiologically relevant model of HIV-1 infection using human peripheral blood mononuclear cells (PBMCs) infected with clinical viral isolates, TAK-220 shows a mean 50% effective concentration (EC50) of 1.1 nM and an EC90 of 13 nM [1]. This is markedly more potent than TAK-779, which exhibited an EC50 of >100 nM in a similar PBMC-based assay [2].

HIV-1 Antiviral PBMC Clinical Isolates

TAK-220 Displays a Distinct Species-Specific Oral Bioavailability Profile in Preclinical Models

TAK-220 exhibits oral bioavailability (BA) of 9.5% in rats and 28.9% in monkeys at a dose of 5 mg/kg [1]. In the discovery paper, a BA of 29% is reported for monkeys [2]. This species-dependent profile differs from other CCR5 antagonists; for example, maraviroc's oral bioavailability in rats is reported to be 23% and in monkeys, 39% [3].

Pharmacokinetics Oral Bioavailability In Vivo Preclinical

Optimal Application Scenarios for TAK-220 (333994-00-6) in Research


Mechanistic Studies of CCR5-Mediated HIV-1 Entry

Due to its high potency in inhibiting HIV-1 membrane fusion (IC50 = 0.42 nM) and viral replication in PBMCs (EC50 = 1.1 nM) [1], TAK-220 is an ideal tool for dissecting the molecular mechanisms of HIV-1 entry that are specifically dependent on CCR5. Its distinct binding mode, which does not induce receptor internalization [2], allows researchers to study its antagonism without the confounding variable of receptor downregulation.

In Vivo Efficacy Studies in Non-Human Primate Models

The documented oral bioavailability of approximately 29% in monkeys [1][3] makes TAK-220 a suitable candidate for in vivo efficacy studies in non-human primate models of HIV infection. Its potent antiviral activity (EC90 = 13 nM in PBMCs) supports its use in models where achieving clinically relevant plasma concentrations is necessary to suppress viral replication [1].

Structure-Activity Relationship (SAR) Studies on CCR5 Antagonists

As a piperidine-4-carboxamide derivative with a well-defined binding interaction profile (including a key interaction with Glu283 in CCR5's transmembrane 7 domain) [2], TAK-220 serves as a valuable reference standard for SAR campaigns aimed at developing next-generation CCR5 inhibitors. Its potent activity and known metabolic stability [1] provide a benchmark for evaluating novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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